2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This molecule features an intricate arrangement of naphthalene and phenyl groups, linked through an ether and ketone functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone typically involves multiple steps:
Formation of the Intermediate Naphthyl Ether: : Begin with the reaction of 1-naphthol with 2-bromo-2-phenylethanone under basic conditions (e.g., potassium carbonate) in an aprotic solvent like acetone to form 5-(2-Oxo-2-phenylethoxy)-1-naphthol.
Coupling Reaction: : Next, this intermediate is coupled with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield the target compound.
Industrial Production Methods: Industrial production would likely mirror the laboratory synthesis but scaled-up, utilizing continuous flow reactors to ensure consistency and efficiency. Optimizing reaction parameters (temperature, pressure, solvent choice) to maximize yield and purity would be critical.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the ketone group, forming carboxylic acid derivatives under strong oxidizing conditions.
Reduction: : Reduction reactions might involve the ketone functionality, producing alcohol derivatives.
Substitution: : Nucleophilic substitution reactions could occur at the ether linkage, potentially replacing the ethoxy group.
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Conditions: : Varies based on nucleophile strength and reaction medium.
Oxidation: : Carboxylic acids.
Reduction: : Alcohol derivatives.
Substitution: : Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemical research, 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone is studied for its potential as a precursor in organic synthesis. Its structural motifs are useful in the development of complex molecular architectures.
Biology and Medicine: The compound’s interaction with biological systems is of interest, particularly in drug discovery and development. Its potential bioactive properties may include anti-inflammatory or anticancer activities.
Industry: In industrial applications, it might be used as an intermediate in the synthesis of dyes, pigments, or materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone exerts its effects is likely through interaction with molecular targets like enzymes or receptors. The presence of ketone and ether groups could facilitate binding through hydrogen bonds and Van der Waals forces, affecting biological pathways related to inflammation, cell proliferation, or signaling.
Comparison with Similar Compounds
Similar Compounds:
2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenylethanol
2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenylacetic acid
Uniqueness: What sets 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone apart is the specific positioning of the ether and ketone functionalities, which influence its reactivity and potential interactions with biological systems. This distinct structure can lead to unique properties and applications compared to its analogs.
Properties
IUPAC Name |
2-(5-phenacyloxynaphthalen-1-yl)oxy-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c27-23(19-9-3-1-4-10-19)17-29-25-15-7-14-22-21(25)13-8-16-26(22)30-18-24(28)20-11-5-2-6-12-20/h1-16H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYVWMUMNCMTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CC=C3OCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.